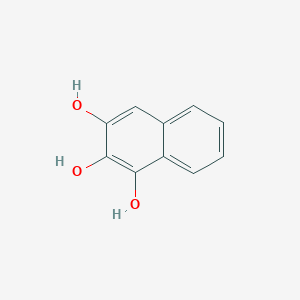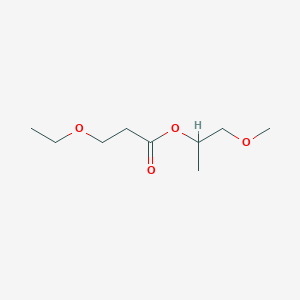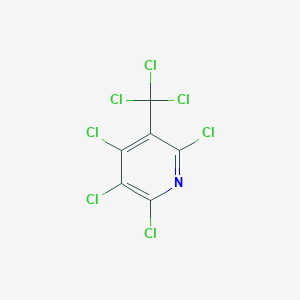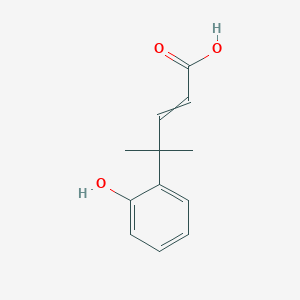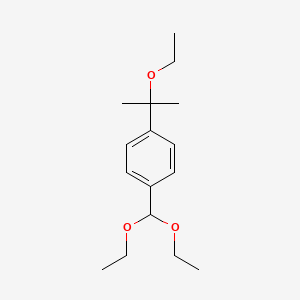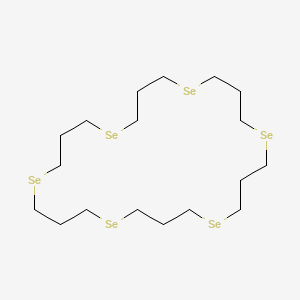
1,5,9,13,17,21-Hexaselenacyclotetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9,13,17,21-Hexaselenacyclotetracosane is a macrocyclic compound containing selenium atoms. It is part of a broader class of selenoether macrocycles, which are known for their ability to form stable complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5,9,13,17,21-Hexaselenacyclotetracosane can be synthesized through the reaction of selenium with appropriate organic precursors. One common method involves the treatment of bismuth(III) halides (such as BiCl3 or BiBr3) with selenoether ligands like 1,5-diselenacyclooctane, 1,5,9,13-tetraselenacyclohexadecane, and this compound . The reaction typically yields the desired macrocyclic compound in moderate to high yields as intensely colored powdered solids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,9,13,17,21-Hexaselenacyclotetracosane undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions like bismuth, nickel, copper, zinc, and cadmium
Oxidation and Reduction: The selenium atoms in the macrocycle can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal halides (e.g., BiCl3, BiBr3) and selenoether ligands under moderate temperatures.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4), while reducing agents may include sodium borohydride (NaBH4).
Major Products
Applications De Recherche Scientifique
1,5,9,13,17,21-Hexaselenacyclotetracosane has several scientific research applications:
Coordination Chemistry: Used to study the formation and stability of metal complexes
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1,5,9,13,17,21-hexaselenacyclotetracosane primarily involves its ability to form stable complexes with metal ions. The selenium atoms in the macrocycle act as donor atoms, coordinating with metal ions to form stable chelates. This coordination can influence the electronic properties of the metal ions, potentially leading to unique catalytic or biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Diselenacyclooctane
- 1,5,9,13-Tetraselenacyclohexadecane
- 1,5,9,13,17,21-Hexaazacyclotetracosane
Uniqueness
1,5,9,13,17,21-Hexaselenacyclotetracosane is unique due to its six selenium atoms, which provide distinct electronic and coordination properties compared to similar macrocycles containing sulfur or nitrogen atoms. This uniqueness makes it particularly valuable in the study of metal-selenoether interactions and the development of new materials .
Propriétés
Numéro CAS |
120039-07-8 |
|---|---|
Formule moléculaire |
C18H36Se6 |
Poids moléculaire |
726.3 g/mol |
Nom IUPAC |
1,5,9,13,17,21-hexaselenacyclotetracosane |
InChI |
InChI=1S/C18H36Se6/c1-7-19-9-2-11-21-13-4-15-23-17-6-18-24-16-5-14-22-12-3-10-20-8-1/h1-18H2 |
Clé InChI |
BDBXKNNHVDHWBJ-UHFFFAOYSA-N |
SMILES canonique |
C1C[Se]CCC[Se]CCC[Se]CCC[Se]CCC[Se]CCC[Se]C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


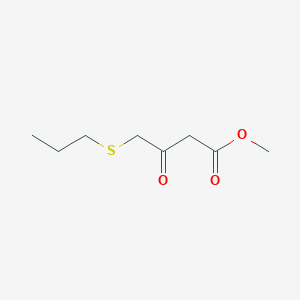
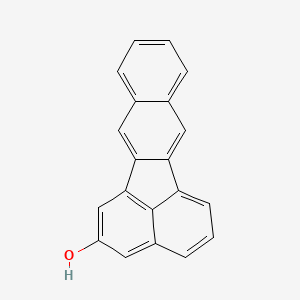
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
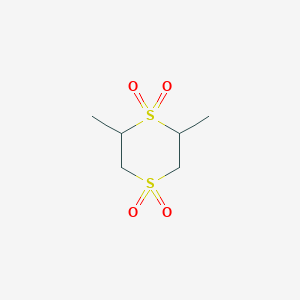
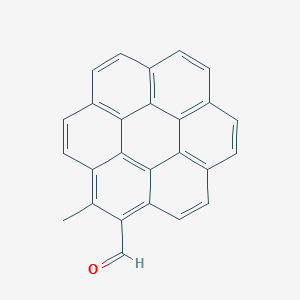
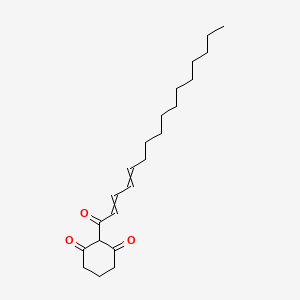
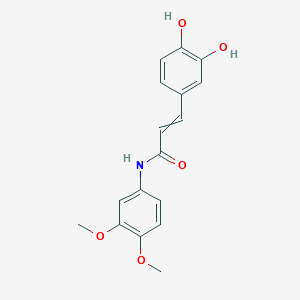
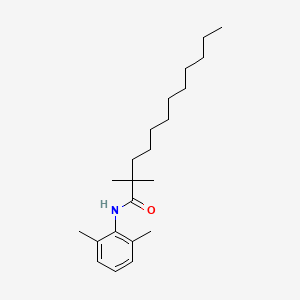
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)
